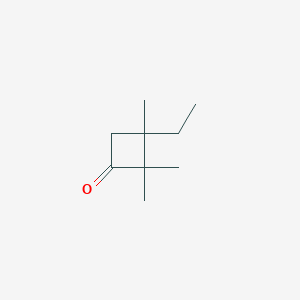

3-Ethyl-2,2,3-trimethylcyclobutan-1-one

Description

3-Ethyl-2,2,3-trimethylcyclobutan-1-one is a substituted cyclobutanone characterized by a strained four-membered cyclic ketone ring with ethyl and methyl substituents at positions 2, 2, and 3. The substituents in this compound likely enhance steric hindrance and modulate physicochemical properties such as solubility and thermal stability.

Properties

CAS No. |

62939-72-4 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3-ethyl-2,2,3-trimethylcyclobutan-1-one |

InChI |

InChI=1S/C9H16O/c1-5-9(4)6-7(10)8(9,2)3/h5-6H2,1-4H3 |

InChI Key |

XOIIEXSXZMBGAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)C1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2,3-trimethylcyclobutan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethyl-2,2,3-trimethylcyclobutanone with a suitable reagent can lead to the formation of the desired compound. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-2,2,3-trimethylcyclobutan-1-one may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2,3-trimethylcyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-ethyl-2,2,3-trimethylcyclobutan-1-ol.

Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

Reduction: Alcohols or other reduced derivatives.

Substitution: Compounds with different substituents replacing the original groups.

Scientific Research Applications

3-Ethyl-2,2,3-trimethylcyclobutan-1-one has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2,3-trimethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features | Potential Applications |

|---|---|---|---|---|---|

| 3-Ethyl-2,2,3-trimethylcyclobutan-1-one | C₉H₁₆O | ~140.23 g/mol* | 2,2,3-trimethyl; 3-ethyl | High steric hindrance; strained cyclic ketone. | Organic synthesis, polymer precursors. |

| 3-Ethenyl-2,2-diethylcyclobutan-1-one | C₁₀H₁₆O | 152.23 g/mol | 2,2-diethyl; 3-ethenyl | Ethenyl group introduces π-bond reactivity. | Reactive intermediates, agrochemicals. |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | C₁₁H₁₄O₂ | 178.23 g/mol | 2-hydroxyphenyl; 3-methylbutanone | Aromatic ketone with phenolic hydroxyl group. | Pharmaceuticals, UV stabilizers. |

*Calculated based on molecular formula.

Key Observations:

Structural Differences: 3-Ethenyl-2,2-diethylcyclobutan-1-one (C₁₀H₁₆O) shares the cyclobutanone core but replaces methyl groups with larger diethyl substituents and an ethenyl group. This increases molecular weight (152.23 vs. 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (C₁₁H₁₄O₂) is a linear ketone with an aromatic hydroxyl group, offering distinct electronic properties (e.g., hydrogen bonding) compared to cyclic analogs .

Reactivity and Applications: The ethyl/methyl substituents in the target compound likely enhance hydrophobicity and thermal stability, making it suitable for polymer precursors or hydrophobic coatings. The ethenyl group in 3-ethenyl-2,2-diethylcyclobutan-1-one enables participation in Diels-Alder or polymerization reactions, suggesting utility in agrochemicals or materials science . 1-(2-Hydroxyphenyl)-3-methylbutan-1-one’s phenolic group may confer antioxidant or UV-absorbing properties, aligning with pharmaceutical or cosmetic applications .

Steric and Electronic Effects: Bulkier substituents (e.g., diethyl vs. Cyclic ketones generally exhibit higher ring strain than linear analogs, influencing their reactivity in ring-opening or rearrangement reactions.

Research Findings and Limitations

- Synthetic Challenges: Cyclobutanones with multiple alkyl substituents, such as the target compound, often require specialized synthetic routes (e.g., photochemical cycloadditions or ring expansions) to manage steric effects .

- Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound necessitate further characterization. Comparative studies on reaction kinetics or biological activity are also lacking.

- Emerging Applications: Cyclobutanones are being explored as bioisosteres in drug design, where their rigidity mimics aromatic rings while offering metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.